molecular formula C32H27ClN2O7S B3878503 Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3878503
M. Wt: 619.1 g/mol
InChI Key: VPTPLWQPNSWDIZ-VYYCAZPPSA-N
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Description

Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that features a diverse array of functional groups, including benzodioxole, chlorophenyl, methoxyphenyl, and thiazolopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, chlorophenylmethoxy compounds, and thiazolopyrimidine precursors. Key steps in the synthesis could involve:

    Condensation reactions: to form the thiazolopyrimidine core.

    Substitution reactions: to introduce the chlorophenyl and methoxyphenyl groups.

    Esterification: to attach the ethyl carboxylate group.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to accelerate reaction rates.

    Solvent selection: to ensure proper solubility of reactants and products.

    Temperature control: to maintain reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potentially converting methoxy groups to aldehydes or carboxylic acids.

    Reduction: Reducing the carbonyl groups to alcohols.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating mixtures (HNO3/H2SO4).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing substrate access.

    Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: can be compared with other thiazolopyrimidine derivatives.

    Benzodioxole derivatives: Compounds with similar benzodioxole groups.

    Chlorophenylmethoxy compounds: Compounds with chlorophenyl and methoxy groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27ClN2O7S/c1-4-39-31(37)28-18(2)34-32-35(29(28)21-8-12-24-26(15-21)42-17-41-24)30(36)27(43-32)14-20-7-11-23(25(13-20)38-3)40-16-19-5-9-22(33)10-6-19/h5-15,29H,4,16-17H2,1-3H3/b27-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTPLWQPNSWDIZ-VYYCAZPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C=C5)OCC6=CC=C(C=C6)Cl)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC(=C(C=C5)OCC6=CC=C(C=C6)Cl)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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